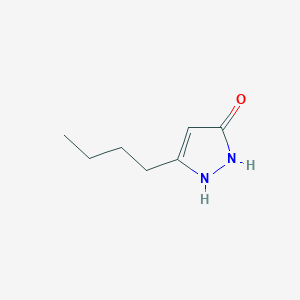![molecular formula C19H24F2N4 B6100486 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6100486.png)
7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane is a novel chemical entity that has gained considerable attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential as an anticancer agent. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the study of 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane. One direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Another direction is to study its mechanism of action in more detail, including its effects on other cellular pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2,3-difluorobenzylamine with 1H-imidazole-4-carboxaldehyde, followed by the addition of 1,6-diaminohexane. The reaction mixture is then heated under reflux in methanol to produce the final product in good yield.
Aplicaciones Científicas De Investigación
The compound 7-(2,3-difluorobenzyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane has shown promising results in various scientific research applications. One of the most significant applications is its potential as an anticancer agent. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
9-[(2,3-difluorophenyl)methyl]-2-(1H-imidazol-5-ylmethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N4/c20-17-4-1-3-15(18(17)21)10-24-7-2-5-19(12-24)6-8-25(13-19)11-16-9-22-14-23-16/h1,3-4,9,14H,2,5-8,10-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUTURRGZRUNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CN=CN3)CN(C1)CC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6100403.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{[(4-iodophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6100414.png)

![N-(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6100429.png)
![4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6100434.png)

![1-[2-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6100452.png)
![2-{[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B6100464.png)
![N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B6100475.png)

![2-[3-(6-iodo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6100489.png)
![methyl 1-[2-hydroxy-3-(3-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6100493.png)
![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6100497.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6100498.png)